Calcobutrol Sodium Salt is a complex compound that primarily functions as a calcium chelator and is utilized in various scientific applications, particularly in medical imaging and diagnostics. It is derived from calcobutrol, which itself is a calcium salt of a tetraazacyclododecane derivative. This compound plays a crucial role in enhancing the solubility and bioavailability of gadolinium-based contrast agents used in magnetic resonance imaging.
Calcobutrol Sodium Salt is classified under the category of chelating agents, specifically those that bind calcium ions. It is synthesized from calcobutrol through the reaction with sodium hydroxide, resulting in the formation of its sodium salt. The molecular formula for Calcobutrol Sodium Salt is with a molecular weight of approximately 516.429 g/mol .
The synthesis of Calcobutrol Sodium Salt involves several key steps:
The molecular structure of Calcobutrol Sodium Salt features a complex arrangement that includes multiple functional groups capable of binding calcium ions effectively. Its structure can be represented as follows:
The compound exhibits a three-dimensional conformation that facilitates its interaction with metal ions, particularly calcium .
Calcobutrol Sodium Salt participates in various chemical reactions primarily due to its chelating properties:
Calcobutrol Sodium Salt acts primarily as a calcium chelator through a mechanism that involves:
Calcobutrol Sodium Salt possesses several notable physical and chemical properties:
These properties make it suitable for various scientific applications, particularly where solubility and stability are critical.
Calcobutrol Sodium Salt has several applications across different fields:
The synthesis of macrocyclic ligands for gadolinium-based contrast agents began with gadobutrol, a gadolinium(III) complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). Early methods faced challenges in purifying the butrol ligand due to its zwitterionic nature and hydrophilic dihydroxypropyl sidechain, which prevented crystallization—a routine purification step for analogous ligands like DOTA or DTPA [5] [7]. Initial approaches to calcobutrol sodium salt (the calcium complex of butrol) relied on direct ligand synthesis, but impurities from residual gadolinium or reaction byproducts necessitated alternative routes. This led to the development of the gadobutrol decomplexation strategy, wherein highly pure gadobutrol (≥99.7%) was first crystallized, then treated with oxalic acid to precipitate gadolinium oxalate. The liberated butrol ligand was subsequently complexed with calcium ions [5] [10]. This method leveraged the high crystallinity of gadobutrol to circumvent the inherent purification limitations of butrol.
Calcium complexation of butrol presents unique thermodynamic and purification hurdles:
Table 1: Challenges in Calcobutrol Synthesis vs. Gadobutrol
Parameter | Calcobutrol | Gadobutrol |
---|---|---|
Stability Constant | log KCaL = 4.7 | log KGdL = 21.8 |
Crystallization | Amorphous or hygroscopic solid | High-purity crystals (ethanol/water) |
pH Sensitivity | Degrades at pH < 3.5; competes with carbonates at pH > 7.0 | Stable between pH 4.0–8.0 |
Ion exchange resins are critical for purifying butrol post-decomplexation:
Table 2: Ion Exchange Resins for Butrol Purification
Resin Type | Function | Capacity | Outcome |
---|---|---|---|
Strong Acid Cation (S108H) | Binds protonated butrol | 1.8–2.0 eq/L | Removes anionic impurities |
Weak Base Anion (IRA 67) | Elutes butrol with volatile bases | N/A | Salt-free ligand solution |
Two industrial routes dominate calcobutrol synthesis:
Economic Impact: Despite higher steps, decomplexation reduces overall costs by 25% by avoiding chromatographic purification [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7